2-(4-Cyanophenyl)acetamide
Overview
Description
2-(4-Cyanophenyl)acetamide is an organic compound with the molecular formula C9H8N2O It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanophenylacetic acid with oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst. The resulting acyl chloride is then treated with ammonium hydroxide to yield this compound .
Reaction Conditions:
Stage 1: 4-cyanophenylacetic acid is dissolved in chloroform and cooled in an ice bath. Oxalyl chloride and a drop of N,N-dimethylformamide are added, and the mixture is stirred at room temperature for 1 hour.
Stage 2: The reaction mixture is concentrated under reduced pressure, and the residue is suspended in tetrahydrofuran. Ammonium hydroxide is added, and the mixture is stirred at room temperature for 1 hour.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the acetamide group can engage in condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can form heterocyclic structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Reagents like phenyl isothiocyanate in dimethylformamide with potassium hydroxide.
Major Products
Substitution: Formation of substituted phenylacetamides.
Condensation: Formation of imines or enamines.
Cyclization: Formation of heterocyclic compounds such as thiophenes.
Scientific Research Applications
2-(4-Cyanophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidobenzonitrile
- 4-Cyanoacetanilide
- 2-(4-Methoxyphenyl)acetamide
Comparison
2-(4-Cyanophenyl)acetamide is unique due to the presence of both the cyano and acetamide groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse heterocyclic structures and potential therapeutic agents .
Properties
IUPAC Name |
2-(4-cyanophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFOCWICHLLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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